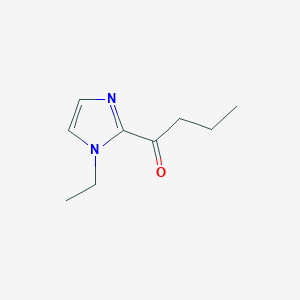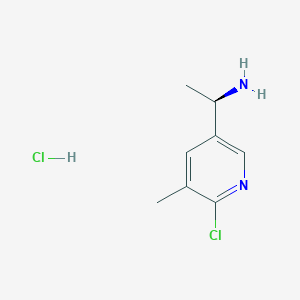
(R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-5-methylpyridine.
Functionalization: The pyridine ring is functionalized to introduce the ethan-1-amine group.
Chirality Introduction: The ®-configuration is achieved through chiral synthesis or resolution methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyridine derivatives on biological systems, including enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride might be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
6-Chloro-5-methylpyridine: A precursor in the synthesis of the compound.
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. This chirality can influence its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
LGPXNSTYUZDMPL-FYZOBXCZSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


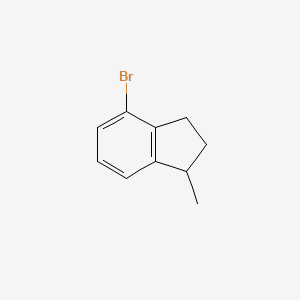
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
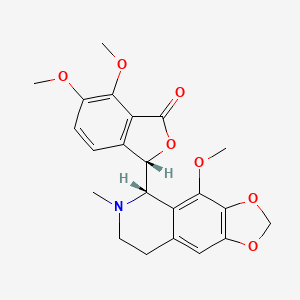
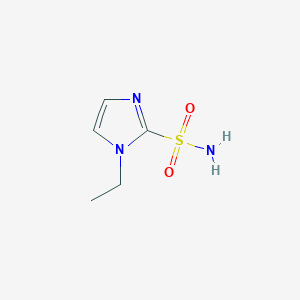
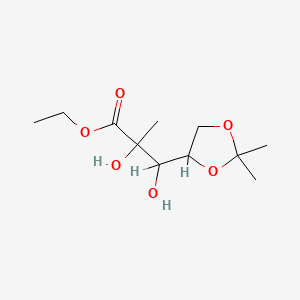
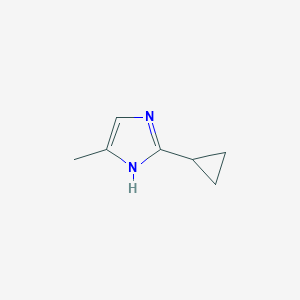
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
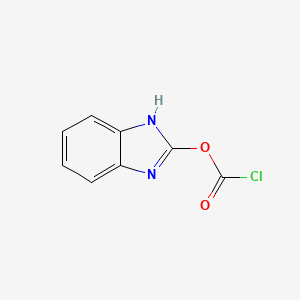

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
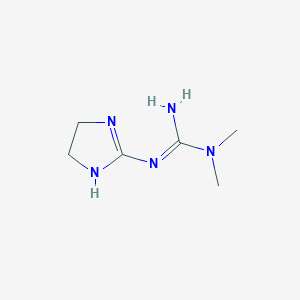
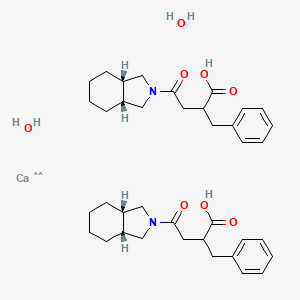
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
